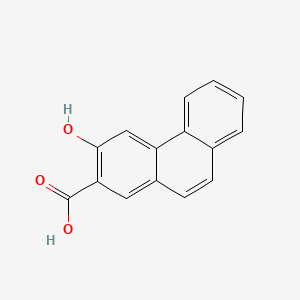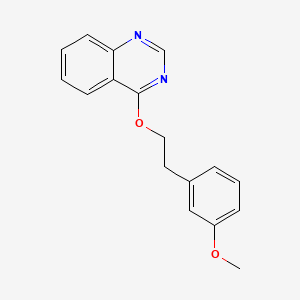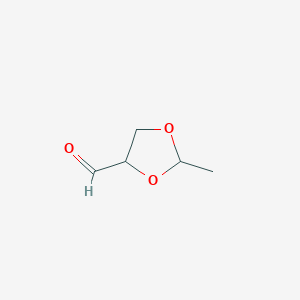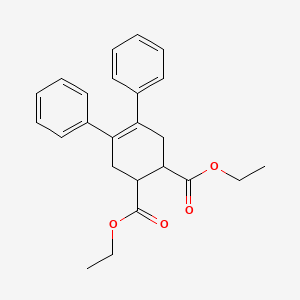
Diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate is an organic compound with the molecular formula C22H24O4. It is a derivative of cyclohexene, featuring two phenyl groups and two ester groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate typically involves a Diels-Alder reaction. This reaction combines a diene and a dienophile to form a cyclohexene ring. For example, 1,3-butadiene can react with maleic anhydride to produce cyclohexene derivatives . The reaction conditions often include heating the reactants in a solvent such as xylene, followed by purification steps like crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process might include distillation and recrystallization to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diacids, while reduction could produce cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: It can be used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate exerts its effects involves its interaction with molecular targets. For example, in a Diels-Alder reaction, the compound acts as a dienophile, reacting with a diene to form a cyclohexene ring. This reaction proceeds through a concerted mechanism, where bonds are formed and broken simultaneously .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 4-cyclohexene-1,2-dicarboxylate: A similar compound with methyl ester groups instead of ethyl.
Diglycidyl 4,5-epoxycyclohexane-1,2-dicarboxylate: A compound with epoxy groups instead of phenyl.
Uniqueness
Diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate is unique due to its phenyl groups, which can influence its reactivity and physical properties. The presence of ester groups also makes it versatile for various chemical transformations.
Propiedades
Número CAS |
114606-03-0 |
|---|---|
Fórmula molecular |
C24H26O4 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H26O4/c1-3-27-23(25)21-15-19(17-11-7-5-8-12-17)20(18-13-9-6-10-14-18)16-22(21)24(26)28-4-2/h5-14,21-22H,3-4,15-16H2,1-2H3 |
Clave InChI |
LPKJSOYQTBEHPY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC(=C(CC1C(=O)OCC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


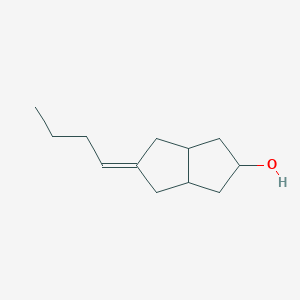
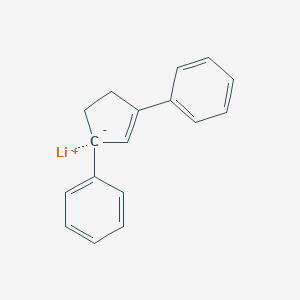
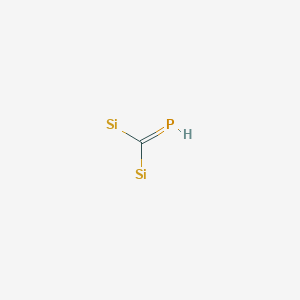
![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
![9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile](/img/structure/B14297819.png)
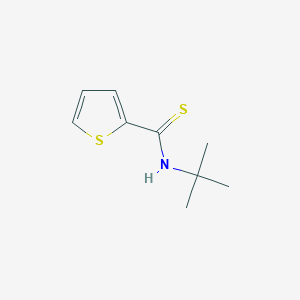
![2-[2,2-Di(benzenesulfonyl)ethyl]oxirane](/img/structure/B14297829.png)
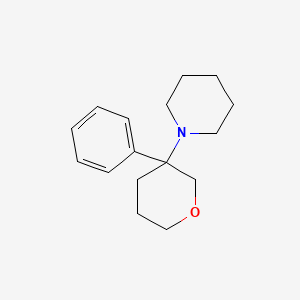
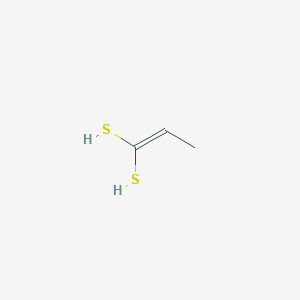
![7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14297834.png)

